5-(4-Chloro-2-nitrophenyl)furfural
Overview
Description
5-(4-Chloro-2-nitrophenyl)furfural is a chemical compound with the molecular formula C11H6ClNO4 . It is also known by other names such as 5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde . The molecular weight of this compound is 251.62 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C11H6ClNO4/c12-7-1-3-9 (10 (5-7)13 (15)16)11-4-2-8 (6-14)17-11/h1-6H
. The Canonical SMILES string is C1=CC (=C (C=C1Cl) [N+] (=O) [O-])C2=CC=C (O2)C=O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.62 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative hydrophobicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 76 Ų .Scientific Research Applications
Polarographic Investigation
Research by Stradyn', Reikhman, and Frimm (1969) explored the polarographic behavior of 5-(nitrophenyl)-2-furfural derivatives in dimethylformamide. These compounds displayed electroreduction potentials and were investigated for their absence of antibacterial and fungistatic activity due to these high potentials (Stradyn', Reikhman, & Frimm, 1969).
Synthesis of Aryl-Furan Derivatives
Subrahmanya and Holla (2003) reported a new method for synthesizing furan-2-carboxaldehyde and 5-aryl-furan-2-carboxylic acids using ceric ammonium nitrate. This process replaced nitro groups in nitrofuran heterocycles with nitrophenyl moieties, offering potential for varied biological activities (Subrahmanya & Holla, 2003).
Antibacterial and Antiinflammatory Properties
A study by Ravula et al. (2016) synthesized novel pyrazoline derivatives with 5-(4-nitrophenyl) furan-2-yl components, demonstrating significant antiinflammatory and antibacterial activities. This highlights the potential pharmaceutical applications of these compounds (Ravula et al., 2016).
Biomass Conversion to Chemicals and Biofuels
Chen et al. (2018) discussed the role of furfural derivatives like 5-(4-Chloro-2-nitrophenyl)furfural in the biomass-to-biorefinery conversion process. These compounds are key in transforming biomass into various chemicals and biofuels, emphasizing their importance in sustainable energy solutions (Chen et al., 2018).
Pro-Drug Applications in Cancer Therapy
Berry et al. (1997) investigated 5-nitrofuran-2-yl derivatives for their potential as pro-drugs in cancer therapy. These derivatives, upon bioreductive activation, could release therapeutic drugs in hypoxic solid tumors, indicating a significant application in targeted cancer treatments (Berry et al., 1997).
Dual-Channel Chemosensor for Mercury Ions
Zhang et al. (2014) developed a chemosensor using the 5-(4-nitrophenyl)-2-furan group for sensing mercury ions. This study showcases the application of furan derivatives in environmental monitoring and public health safety (Zhang et al., 2014).
Antibacterial Derivatives
Sriram et al. (2009) synthesized 5-nitrofuran-2-yl derivatives and tested them against various mycobacterium species. Their findings suggest the potential of these compounds in developing new antibacterial drugs (Sriram et al., 2009).
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHBWTNARIJFIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361498 | |
Record name | 5-(4-Chloro-2-nitrophenyl)furfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-09-6 | |
Record name | 5-(4-Chloro-2-nitrophenyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480439-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chloro-2-nitrophenyl)furfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chloro-2-nitrophenyl)furfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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